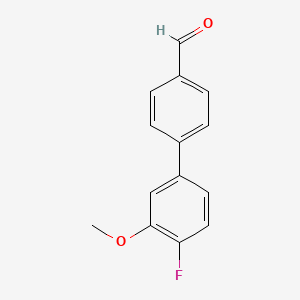

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOQFLLKHLOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalyst : Copper(I) iodide (0.1–0.5 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent : Dimethylformamide (DMF) or toluene.

-

Temperature : 110–130°C under reflux.

-

Base : Potassium carbonate or cesium carbonate.

A representative procedure involves heating 4-bromobenzaldehyde (1.0 equiv) and 4-fluoro-3-methoxybromobenzene (1.2 equiv) with CuI (0.2 mol%), 1,10-phenanthroline (0.4 mol%), and K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours. The crude product is purified via column chromatography, yielding ~65–75%.

Key Advantages:

-

Tolerance for electron-withdrawing groups (e.g., fluorine).

-

Scalable to multi-gram quantities.

Suzuki-Miyaura Cross-Coupling

Suzuki coupling offers superior regioselectivity for constructing the biphenyl scaffold. This method pairs 4-bromobenzaldehyde with 4-fluoro-3-methoxyphenylboronic acid under palladium catalysis.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%).

-

Solvent : Tetrahydrofuran (THF) or dioxane.

-

Base : Aqueous Na₂CO₃ or K₃PO₄.

-

Temperature : 80–100°C for 12–18 hours.

In a typical protocol, 4-bromobenzaldehyde (1.0 equiv) reacts with 4-fluoro-3-methoxyphenylboronic acid (1.5 equiv) in THF/H₂O (3:1) with Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv). Post-reaction extraction and chromatography yield ~70–80%.

Optimization Insights:

-

Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

-

Boronic ester derivatives enhance stability and reactivity.

Oxidation of Biphenylmethanol Intermediates

Biphenylmethanols can be oxidized to aldehydes using chromium- or manganese-based reagents.

Chromium Trioxide Oxidation

A solution of 4-(4-fluoro-3-methoxyphenyl)benzyl alcohol (1.0 equiv) in dichloromethane is treated with pyridinium chlorochromate (PCC, 1.5 equiv) at 0°C, stirred for 4 hours, and quenched with NaHSO₃. The aldehyde is isolated in ~85% yield.

Alternative Oxidants:

-

Dess-Martin periodinane : Yields >90% but higher cost.

-

Swern oxidation : Avoids heavy metals but requires low temperatures.

Vilsmeier-Haack Formylation

Direct formylation of 4-(4-fluoro-3-methoxyphenyl)biphenyl introduces the aldehyde group via electrophilic aromatic substitution.

Procedure:

The biphenyl precursor (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (2.0 equiv) in 1,2-dichloroethane at 0°C, followed by heating to 60°C for 6 hours. Hydrolysis with NaOH yields the aldehyde (~60–70%).

Limitations:

-

Requires electron-rich aromatic systems for effective formylation.

-

Competing side reactions at methoxy or fluorine substituents.

Sommelet Reaction for Side-Chain Functionalization

The Sommelet reaction converts halomethyl groups to aldehydes, applicable to brominated intermediates.

Example:

3-Bromo-4-fluoro-benzyl bromide (1.0 equiv) is reacted with hexamethylenetetramine (2.0 equiv) in acetic acid at 100°C for 8 hours. Acidic hydrolysis yields this compound in ~55% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 65–75 | 24–48 h | Moderate | High |

| Suzuki Coupling | 70–80 | 12–18 h | High | High |

| Chromium Oxidation | 80–85 | 4–6 h | Low | Medium |

| Vilsmeier-Haack | 60–70 | 6–8 h | Moderate | Low |

| Sommelet Reaction | 50–55 | 8–10 h | Low | Medium |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: 4-(4-Fluoro-3-methoxyphenyl)benzoic acid

Reduction: 4-(4-Fluoro-3-methoxyphenyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Route Overview

- Starting Material : 4-fluoro-3-methoxybenzene

- Reagents : Commonly used reagents include oxidizing agents for the conversion of alcohols to aldehydes.

- Yield Optimization : Techniques such as microwave-assisted synthesis or continuous flow reactors may enhance yield and purity.

Organic Synthesis

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biochemical Studies

This compound has been investigated for its interactions with biological molecules. Its unique substituents (fluorine and methoxy groups) can influence enzyme activity and receptor binding, making it valuable in studying enzyme kinetics and mechanisms.

Medicinal Chemistry

Research indicates potential applications in drug development. The compound has shown promise as a lead compound due to its structural features that may enhance bioactivity. For instance, its derivatives have been evaluated for anticancer properties.

Anticancer Potential

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-F-3-OMeC6H4)BA | MDA-MB-231 | 2.43-7.84 | Apoptosis induction, microtubule destabilization |

| 4-(4-F-3-OMeC6H4)BA | HepG2 | 4.98-14.65 | Cell cycle arrest in G2/M phase |

In Vitro Studies

In vitro studies have shown that treatment with derivatives similar to this compound can significantly reduce cell viability in A549 lung cancer cells when exposed to TGF-β1, indicating its potential role in targeting fibrotic processes associated with cancer.

In Vivo Models

Animal studies have revealed that compounds related to this compound can alleviate symptoms of lung inflammation and fibrosis, suggesting therapeutic potential for respiratory diseases.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity . The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural Analogs and Their Properties

Electronic Effects :

- Methoxy Positioning : The 3-methoxy group in the target compound may sterically hinder reactions at the adjacent position, unlike 4-[(3-Fluorophenyl)methoxy]benzaldehyde, where the benzyloxy group offers greater flexibility .

Material Science Relevance :

- Extended Conjugation : The biphenyl group in 4-(4-Phenylphenyl)benzaldehyde enables applications in optoelectronics, whereas the target compound’s smaller substituents may limit such uses .

Biological Activity

4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is an organic compound characterized by the presence of a fluoro group and a methoxy group on a benzaldehyde structure. Its molecular formula is C14H11FO2, and it is utilized in various biochemical applications due to its unique chemical properties. This compound plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which contributes to its biological activity.

The biological activity of this compound largely depends on its interactions with enzymes and other cellular components. It may function as an inhibitor or substrate for specific enzymes, influencing their activity through competitive or non-competitive inhibition mechanisms. The presence of the fluoro and methoxy groups enhances its reactivity and selectivity towards certain biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, halogenated compounds with similar structural features have shown significant antibacterial and antifungal activities against various pathogens. The incorporation of electron-withdrawing groups, such as fluorine, often enhances the bioactivity of these compounds against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not yet determined |

| Halogenated derivatives | E. coli | 8.33 - 23.15 µM |

| Other methoxy derivatives | Candida albicans | 16.69 - 78.23 µM |

Case Studies

- Antibacterial Activity : A study evaluating various monomeric alkaloids found that compounds with similar structural motifs exhibited considerable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study suggested that the presence of halogen substituents was crucial for enhancing bioactivity, indicating that this compound may exhibit similar properties due to its fluoro group .

- Enzyme Interaction Studies : Research focusing on aldehyde dehydrogenases (ALDHs) indicates that aldehydes can significantly impact enzyme function and may be involved in cancer pathology. Compounds like this compound could potentially interact with ALDHs, affecting their catalytic efficiency and binding affinity .

Synthesis and Biological Evaluation

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These synthetic approaches not only yield the compound but also facilitate the exploration of its biological activities.

In a recent study, novel iron(III) complexes derived from similar methoxy-substituted phenyl compounds were evaluated for their anticancer properties, demonstrating that structural modifications can lead to enhanced biological efficacy . This suggests that exploring derivatives of this compound could yield valuable insights into its potential therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.